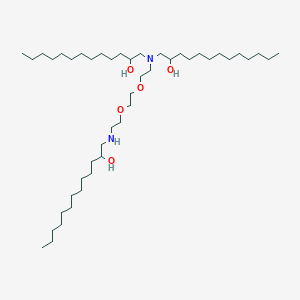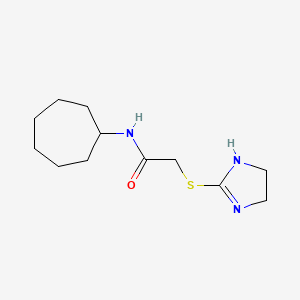
C13-112-tri-tail
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tri-tail involves the conjugation of a polar amino alcohol head group with three hydrophobic carbon-13 tails and a PEG2 linker . The reaction typically requires the use of organic solvents such as ethanol, DMSO, or DMF . The reaction conditions often include controlled temperatures and specific catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product . The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: C13-112-tri-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polar amino alcohol head group.
Substitution: The hydrophobic tails can undergo substitution reactions with other hydrophobic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified head groups or tails .
Applications De Recherche Scientifique
C13-112-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for drug delivery
Biology: Facilitates the delivery of genetic material such as siRNA and mRNA into cells.
Medicine: Plays a crucial role in the development of gene therapies and vaccines.
Industry: Utilized in the production of advanced drug delivery systems and nanomedicines.
Mécanisme D'action
The mechanism of action of C13-112-tri-tail involves its ability to form lipid nanoparticles (LNPs) that encapsulate anionic substrates such as siRNA and mRNA . These LNPs facilitate the delivery of these substrates into cells, where they can exert their effects by inducing gene silencing or protein expression . The molecular targets include cellular membranes and intracellular pathways involved in gene regulation .
Comparaison Avec Des Composés Similaires
C12-113-tri-tail: Similar structure but with different hydrophobic tails.
C14-110-tri-tail: Contains longer hydrophobic tails.
C15-115-tri-tail: Features a different polar head group
Uniqueness: C13-112-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker, which provides optimal properties for the formation of lipid nanoparticles .
Propriétés
Numéro CAS |
1381861-96-6 |
|---|---|
Formule moléculaire |
C45H94N2O5 |
Poids moléculaire |
743.2 g/mol |
Nom IUPAC |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |
Clé InChI |
SFPCEMORTGPRFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)
![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)
